2-Fluoropyrimidin-5-amine
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Overview
Description
2-Fluoropyrimidin-5-amine is a chemical compound with the molecular formula C4H4FN3. It is a fluorinated derivative of pyrimidine, which is an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Fluoropyrimidin-5-amine typically involves halogen replacement reactions and reduction processes. One common method includes the halogen replacement of 2-nitro-5-halogenated pyridine with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions. This reaction produces 2-nitro-5-fluoropyridine, which is then reduced using a catalyst and a reducing agent like hydrogen to yield this compound . The reaction conditions are generally mild, making this method suitable for industrial-scale production .
Chemical Reactions Analysis
2-Fluoropyrimidin-5-amine undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen, and oxidizing agents. For instance, in substitution reactions, the fluorine atom can be replaced by other substituents under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Fluoropyrimidin-5-amine is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists. The compound’s unique properties make it valuable in the study of enzyme mechanisms and drug interactions. Additionally, it is used in the synthesis of novel antibiotics and other therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Fluoropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of bacterial growth .
Comparison with Similar Compounds
2-Fluoropyrimidin-5-amine can be compared to other fluorinated pyrimidines, such as 5-Fluoropyrimidin-2-amine and 5-Fluorouracil. While all these compounds share a common pyrimidine core, their specific substitutions and resulting properties differ. For example, 5-Fluorouracil is widely used as an anti-cancer agent due to its ability to inhibit thymidylate synthase, whereas this compound is more commonly used in research settings for its role in enzyme inhibition and receptor antagonism .
Properties
IUPAC Name |
2-fluoropyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQRIXAJNVYZEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480848 |
Source
|
Record name | 2-Fluoropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-95-5 |
Source
|
Record name | 2-Fluoropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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